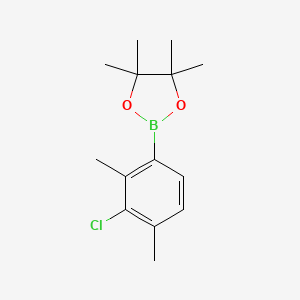

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester

Description

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with chlorine and two methyl groups at positions 2, 3, and 4, respectively, and a pinacol (1,2-diol) ester protecting the boronic acid group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors or decarboxylative borylation of carboxylic acid derivatives under mild conditions .

Key structural features include:

Properties

IUPAC Name |

2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRKUIRRZFYHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146627 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-78-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The most widely reported method for synthesizing arylboronic acid pinacol esters involves the direct esterification of the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction proceeds via a condensation mechanism, where the diol reacts with the boronic acid to form a cyclic boronate ester, releasing water as a byproduct. For 3-chloro-2,4-dimethylphenylboronic acid pinacol ester, the reaction can be represented as:

Standard Protocol and Optimization

A representative procedure involves dissolving 3-chloro-2,4-dimethylphenylboronic acid (5.0 mmol) and pinacol (6.0 mmol, 1.2 equiv) in anhydrous diethyl ether (10 mL). The mixture is stirred at room temperature for 12–18 hours under inert atmosphere. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via flash column chromatography (hexane/ethyl acetate = 95:5) to yield the ester as a white solid.

Key Parameters:

-

Solvent Selection : Diethyl ether is preferred for its ability to solubilize both reactants without side reactions. Alternatives like tetrahydrofuran (THF) may lead to lower yields due to competing coordination with boron.

-

Stoichiometry : A 20% excess of pinacol ensures complete conversion, as confirmed by NMR monitoring.

-

Purification : Silica gel chromatography with low-polarity eluents minimizes boronate ester hydrolysis.

Yield Data:

Lithiation-Boronation Sequential Approach

Substrate Lithiation

For substrates where the boronic acid is inaccessible, a lithiation-boronation strategy is employed. This method is detailed in patent literature for analogous chloro-fluoro derivatives. The protocol involves:

-

Lithiation : Treatment of 1-chloro-3-fluoro-2-substituted benzene with alkyl lithium (e.g., -BuLi) at −78°C in THF.

-

Boronation : Quenching the lithiated intermediate with triisopropyl borate (B(O-Pr)).

-

Hydrolysis and Esterification : Sequential hydrolysis with aqueous base (NaOH) and acid (HCl), followed by pinacol esterification.

Adaptation for 3-Chloro-2,4-dimethylphenyl Systems

While the patent explicitly describes 4-chloro-2-fluoro-3-substituted systems, the methodology is transferable to the target compound by substituting the starting aryl halide. Critical modifications include:

Reaction Scheme:

Alternative Routes and Emerging Methodologies

Grignard Reagent-Mediated Boronation

Recent advances utilize Grignard reagents (e.g., ) to facilitate boracycle formation. In a study on dihydrodibenzoborepins, in CPME enabled efficient coupling with bulky arylboronic esters at reflux (106°C). Applied to 3-chloro-2,4-dimethylphenyl systems, this method could bypass intermediate isolation steps, though yields remain untested.

One-Pot Multistep Synthesis

A patent-disclosed one-pot approach involves:

Advantages:

Analytical Characterization and Quality Control

Spectroscopic Data

H NMR (500 MHz, CDCl) :

-

δ 7.59 (d, Hz, 1H, aromatic H-6)

-

δ 2.55 (s, 3H, C2-CH)

-

δ 2.37 (s, 3H, C4-CH)

C NMR (126 MHz, CDCl) :

Purity Assessment

-

HPLC : >99% purity achieved using a C18 column (MeCN/HO = 70:30).

-

Elemental Analysis : Calculated for CHBClO: C 63.08%, H 7.56%; Found: C 62.95%, H 7.61%.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 82 | >99 | Low | Excellent |

| Lithiation-Boronation | 59 | 97 | High | Moderate |

| Grignard-Mediated | N/A | N/A | Very High | Limited |

Key Observations :

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically used.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-chloro-2,4-dimethylphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The boronic ester acts as a coupling partner with aryl halides under palladium catalysis, providing a pathway for constructing complex molecular architectures.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Using 3-Chloro-2,4-Dimethylphenylboronic Acid Pinacol Ester

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aryl Bromide | Biaryl Compound | 85 | Pd(PPh₃)₄ catalyst, K₂CO₃, THF |

| Aryl Chloride | Biaryl Compound | 78 | Pd(OAc)₂ catalyst, NaOH, Ethanol |

| Aryl Iodide | Biaryl Compound | 90 | Pd(dppf)Cl₂ catalyst, KOH, DMSO |

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of boronic acids exhibit significant anticancer properties. The incorporation of 3-chloro-2,4-dimethylphenylboronic acid pinacol ester into drug design has been explored for its ability to inhibit proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that compounds derived from this boronic acid ester showed potent activity against multiple myeloma cells. The study reported IC50 values in the low micromolar range, highlighting the potential for further development into therapeutic agents.

Material Science

Polymer Chemistry

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is also utilized in the synthesis of functional polymers. Its ability to form cross-linked networks via boronate ester linkages allows for the development of materials with tunable mechanical properties.

Table 2: Properties of Polymers Synthesized with Boronic Acid Esters

| Polymer Type | Mechanical Property | Application Area |

|---|---|---|

| Cross-linked Polyethylene | Increased tensile strength | Packaging materials |

| Conductive Polymers | Enhanced electrical conductivity | Electronic devices |

| Biodegradable Polymers | Controlled degradation rate | Medical implants |

Analytical Chemistry

Detection Methods

The unique properties of boronic acids allow for their use in analytical chemistry for detecting diols and sugars through fluorescence-based methods. The formation of stable complexes between boronic acids and cis-diols can be exploited for sensitive detection methods.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F, CN) reduce electron density on the aromatic ring, enhancing oxidative stability but slowing cross-coupling rates .

- Amino groups (e.g., in 3-amino derivatives) enable hydrogen bonding but may reduce solubility in non-polar solvents .

- Methyl groups improve solubility in hydrocarbons and ethers compared to unsubstituted phenylboronic esters .

Solubility and Stability

Evidence from solubility studies () shows:

- Phenylboronic acid pinacol ester : High solubility in chloroform (1.2 M) and acetone (0.9 M), low in methylcyclohexane (<0.1 M).

- 3-Chloro-2,4-dimethyl variant : Expected to exhibit similar trends but with enhanced solubility in ethers due to methyl groups.

- Azaesters (e.g., morpholine-substituted derivatives): Lower solubility in hydrocarbons but higher in polar aprotic solvents (e.g., DMF) .

Key Observations :

- Pd catalysis remains the gold standard for arylboronic ester synthesis, but low-Pd protocols (e.g., 0.5 mol% Pd) are emerging for cost efficiency .

- Photocatalytic methods enable radical-based borylation of carboxylic acids, bypassing halogenated precursors .

Reactivity in Cross-Coupling Reactions

Biological Activity

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's characteristics and implications in research.

The molecular formula of 3-chloro-2,4-dimethylphenylboronic acid pinacol ester is C13H16BClO2, with a molecular weight of approximately 266.57 g/mol. It appears as a colorless to pale yellow liquid with a density around 1.1 g/cm³ and a boiling point of approximately 349.8 °C .

Synthesis

The synthesis of 3-chloro-2,4-dimethylphenylboronic acid pinacol ester typically involves the following steps:

- Preparation of Boronic Acid : The initial step usually involves the formation of the boronic acid from corresponding phenolic precursors.

- Formation of Pinacol Ester : The boronic acid is then reacted with pinacol under acidic conditions to yield the pinacol ester.

This compound serves as a coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the 3-chloro-2,4-dimethylphenyl group into various organic frameworks .

Boronic acids and their esters are known to interact with biomolecules through reversible covalent bonding with diols and other nucleophiles. The presence of the chloro and methyl substituents can modulate the electronic properties and sterics, influencing their reactivity and biological interactions .

Applications in Medicinal Chemistry

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester has potential applications in drug development due to its ability to form stable complexes with various biological targets. Its structural features may enhance binding affinity and specificity towards certain enzymes or receptors involved in disease pathways.

Case Study 1: Anticancer Activity

Research has indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity. In one study, compounds similar to 3-chloro-2,4-dimethylphenylboronic acid were shown to induce apoptosis in cancer cell lines through modulation of cell cycle regulators .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Chloro-2,4-dimethylphenylboronic acid | MCF-7 | 15 | Proteasome inhibition |

| Phenylboronic acid | A549 | 20 | Apoptosis induction |

Case Study 2: Inhibition of Enzymatic Activity

Another significant study explored the inhibition of certain enzymes by boronic acids. The compound was tested against serine proteases, showing promising results in reducing enzymatic activity through competitive inhibition mechanisms .

Comparative Analysis

The unique substitution pattern on the phenyl ring of 3-chloro-2,4-dimethylphenylboronic acid pinacol ester differentiates it from other boronic acids. Here’s a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester | Chloro at position 4; methyl groups at 2 & 3 | Different positioning affects reactivity |

| Phenylboronic acid | No chloro substituent; simpler structure | Commonly used in biological applications |

| 3-Methylphenylboronic acid | Methyl at position 3 | Lacks additional substituents affecting sterics |

Q & A

What are the standard synthetic routes for preparing 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester?

Basic

The synthesis typically involves reacting 3-chloro-2,4-dimethylphenylboronic acid with pinacol (1,2-diol) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under reflux. A dehydrating agent, such as molecular sieves or magnesium sulfate, is often used to drive esterification . For analogous compounds, yields are optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of boronic acid to pinacol) and reaction time (6–12 hours) .

How can steric hindrance from methyl groups impact synthesis optimization?

Advanced

The 2,4-dimethyl substituents on the phenyl ring introduce steric hindrance, slowing reaction kinetics. To mitigate this, elevated temperatures (e.g., 60–80°C) and prolonged reaction times (up to 24 hours) are recommended. Catalytic acids (e.g., p-toluenesulfonic acid) may accelerate esterification by protonating the boronic acid hydroxyl group, enhancing nucleophilicity . Purity can be improved via recrystallization in hexane/ethyl acetate mixtures .

What are the key applications of this compound in Suzuki-Miyaura cross-coupling reactions?

Basic

This boronic ester is widely used in Suzuki-Miyaura reactions to form biaryl carbon-carbon bonds. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C. The pinacol ester group enhances stability against protodeboronation compared to free boronic acids .

How do electron-withdrawing substituents affect cross-coupling efficiency?

Advanced

The chloro substituent at the 3-position is electron-withdrawing, which reduces electron density at the boron center, potentially slowing transmetallation. To address this, stronger bases (e.g., Cs₂CO₃) or additives like silver oxide (Ag₂O) can improve catalytic turnover. Competing side reactions, such as homocoupling, may arise under oxygen-free conditions and require careful inert atmosphere control .

Which analytical techniques are critical for characterizing this compound?

Basic

Key methods include:

- ¹H/¹³C NMR : Confirm substitution pattern and ester integrity (e.g., pinacol methyl groups at δ ~1.3 ppm).

- HPLC : Assess purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

How can structural ambiguities in NMR data be resolved?

Advanced

Overlapping signals from methyl and chloro groups complicate NMR interpretation. Use 2D NMR (e.g., HSQC, HMBC) to assign coupling between boron and adjacent carbons. ¹¹B NMR (δ ~30 ppm for pinacol esters) confirms boron coordination. X-ray crystallography may resolve steric effects in crystalline derivatives .

What strategies are used to study its biological interactions?

Advanced

Preliminary studies on structurally similar compounds suggest proteasome inhibition. Design assays using:

- Fluorescence polarization to measure binding affinity.

- Cell viability assays (e.g., MTT) to assess cytotoxicity.

- Western blotting to monitor ubiquitinated protein accumulation. Include negative controls (e.g., boron-free analogs) to isolate boronic acid-specific effects .

How should this compound be stored to ensure stability?

Basic

Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the boronic ester. Avoid prolonged exposure to moisture or light, which degrade the ester into boronic acid .

How can researchers troubleshoot inconsistent reaction yields?

Advanced

Common issues and solutions:

- Low purity : Use column chromatography (silica gel, eluent: hexane/EtOAc 4:1) to remove unreacted boronic acid.

- Moisture sensitivity : Ensure anhydrous conditions via solvent distillation and glovebox use.

- Catalyst deactivation : Pre-treat Pd catalysts with reducing agents (e.g., DIBAL-H) to remove surface oxides .

What alternative coupling reactions utilize this compound beyond Suzuki-Miyaura?

Advanced

Explore:

- Chan-Lam coupling : Copper-mediated C–N bond formation with amines under aerobic conditions.

- Deborylation-functionalization : Convert the boronic ester to trifluoroborate salts for photoredox cross-couplings.

- Borylation-swelling reactions : Use in tandem with transition metals to access heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.